molecular formula C18H22N4O B2595765 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 439094-48-1

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Cat. No.: B2595765
CAS No.: 439094-48-1
M. Wt: 310.401
InChI Key: OMIOBAGHVFHLMN-UHFFFAOYSA-N
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Description

“4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of this compound involves reactions of 1-methylpiperazine . Unfortunately, the exact synthesis process for “this compound” is not explicitly detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound has been studied using single-crystal X-ray diffraction . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Scientific Research Applications

DNA Binding and Cellular Applications

  • Hoechst 33258, a derivative related to "4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide", binds to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This compound and its analogues are widely used in cell biology for DNA staining, analysis of DNA content, and chromosome analysis due to their ability to penetrate cells readily. These compounds also exhibit radioprotective and topoisomerase inhibitory activities, indicating potential for drug design and molecular biology research (Issar & Kakkar, 2013).

Enzyme Inhibition

  • Compounds structurally related to "this compound" have been investigated for their selectivity and potency as inhibitors of various cytochrome P450 isoforms. Such studies are crucial for understanding drug-drug interactions and for the development of selective inhibitors as therapeutic agents (Khojasteh et al., 2011).

Potential Therapeutic Uses

  • JL13, a compound with a similar structure, has been identified as a potential atypical antipsychotic with properties akin to clozapine, but without inducing significant motor side effects. This suggests that derivatives of "this compound" might hold promise in the treatment of psychosis (Bruhwyler et al., 1997).

Amyloid Imaging in Alzheimer's Disease

  • Amyloid imaging ligands based on the benzothiazole and benzimidazole scaffolds, which share structural motifs with "this compound", have shown promise in detecting amyloid plaques in Alzheimer's disease, indicating potential applications in diagnostic imaging and therapy evaluation (Nordberg, 2007).

Safety and Hazards

While specific safety and hazard information for “4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide” is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide functions primarily as a platelet-derived growth factor receptor tyrosine kinase inhibitor . This compound interacts with several key biomolecules, including enzymes and proteins involved in cell signaling pathways. Specifically, it binds to the ATP-binding site of the tyrosine kinase domain, inhibiting its activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts cellular processes such as proliferation and migration, which are critical in the progression of diseases like cancer.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of tyrosine kinases . Additionally, it affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the inhibition of tyrosine kinase activity results in the downregulation of genes involved in cell proliferation and survival . This compound also impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing the transfer of phosphate groups to target proteins . This inhibition blocks the activation of downstream signaling pathways that are essential for cell growth and survival. Additionally, this compound can induce conformational changes in the tyrosine kinase domain, further enhancing its inhibitory effects . These molecular interactions lead to the suppression of oncogenic signaling pathways, making it a potent anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of tyrosine kinase activity, resulting in prolonged anti-proliferative effects on cancer cells . The degradation products of this compound may also exhibit biological activity, which could influence the overall outcome of long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tyrosine kinase activity without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that can be further conjugated and excreted . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through several mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with specific transporters and binding proteins that facilitate its uptake and distribution within the body . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can impact its therapeutic and toxicological profiles.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound is primarily localized in the cytoplasm, where it interacts with tyrosine kinases and other signaling proteins . It may also be targeted to specific cellular compartments through post-translational modifications or binding to specific targeting signals . The localization of this compound within the cell can influence its efficacy and specificity in inhibiting tyrosine kinase activity.

Properties

IUPAC Name

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-14-3-5-15(6-4-14)18(23)20-16-7-8-17(19-13-16)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIOBAGHVFHLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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